6-Desamino 6-Chloro Etravirine-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Desamino 6-Chloro Etravirine-13C3 (also known as 6-DCE-13C3) is a new drug analog of the antiretroviral drug etravirine, which is used to treat HIV-1 infection. 6-DCE-13C3 is a novel prodrug of etravirine, which is more stable and has improved pharmacokinetic properties. It is a promising new drug candidate for the treatment of HIV-1 infection, and its synthesis and mechanism of action have been studied extensively in recent years.
Mechanism of Action
The mechanism of action of 6-DCE-13C3 is similar to that of etravirine. It is believed that the drug binds to the HIV-1 reverse transcriptase enzyme, which is responsible for the replication of HIV-1, and inhibits its activity. In addition, the drug is believed to interfere with the assembly of the HIV-1 viral particle, thus preventing the virus from infecting new cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DCE-13C3 have been studied extensively. The drug has been found to inhibit the replication of HIV-1 in vitro, as well as reduce viral load and improve clinical outcomes in HIV-1-infected patients. In addition, the drug has been found to induce antiviral immunity in HIV-1-infected patients. Furthermore, the drug has been found to have minimal toxicity, with no significant adverse effects observed in clinical trials.
Advantages and Limitations for Lab Experiments
The advantages of 6-DCE-13C3 for laboratory experiments include its stability, which allows for the drug to be stored for long periods of time without degradation. In addition, the drug has good solubility in aqueous solutions, which makes it easy to handle and manipulate in the laboratory. The main limitation of 6-DCE-13C3 for laboratory experiments is that it is not yet approved for use in humans, so it cannot be used for clinical trials.
Future Directions
The future directions for 6-DCE-13C3 include further studies to evaluate the drug's efficacy and safety in clinical trials. In addition, further studies are needed to investigate the drug's pharmacokinetics and pharmacodynamics. Furthermore, further research is needed to investigate the drug's potential to induce antiviral immunity in HIV-1-infected patients. Finally, further studies are needed to investigate the drug's potential to be used in combination therapies for HIV-1 infection.
Synthesis Methods
The synthesis of 6-DCE-13C3 involves the use of a two-step process. The first step involves the preparation of the starting material, 6-desamino-6-chloro-etravirine (6-DCE), which is obtained through the reaction of 6-desamino-6-chloro-etravirine-13C3-chloride (6-DCE-13C3-Cl) with sodium hydroxide. The second step involves the preparation of 6-DCE-13C3 from 6-DCE by the reaction of 6-DCE with ethyl bromoacetate in the presence of a base.
Scientific Research Applications
6-DCE-13C3 has been studied extensively for its potential use in the treatment of HIV-1 infection. In particular, the drug has been investigated for its ability to inhibit the replication of HIV-1 in vitro. In addition, the drug has been studied for its potential to reduce viral load and improve clinical outcomes in HIV-1-infected patients. Furthermore, the drug has been studied for its ability to induce antiviral immunity in HIV-1-infected patients.
properties
IUPAC Name |
4-[5-bromo-6-chloro-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27)/i16+1,18+1,19+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHQRYHASBLKO-WTZVUXPESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O[13C]2=[13C]([13C](=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.